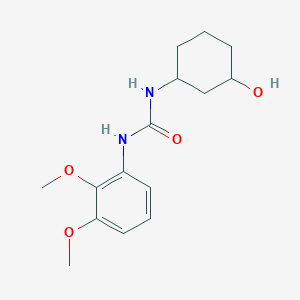

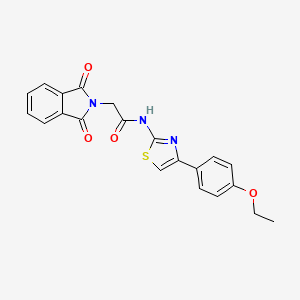

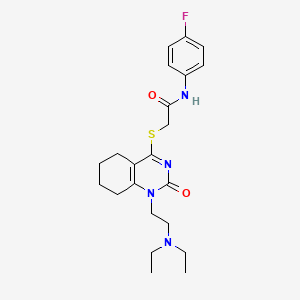

![molecular formula C16H11ClN4O4 B2753395 N-(7-氯-2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-4-硝基苯甲酰胺 CAS No. 941875-98-5](/img/structure/B2753395.png)

N-(7-氯-2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[1,2-a]pyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been classified as natural and non-natural products, which exhibited potential biological properties . They have been used in various applications such as tranquilizers, antiallergic agents, antiulcerative agents, antiallergics, antiasthmatics, analgesics, antipsychotics, protective gastrointestinal, neurotropic, stress-protecting compounds, and anti-HIV agents .

Synthesis Analysis

The synthetic procedures and organic reactions of pyrido[1,2-a]pyrimidines have been described in various studies . For instance, 4H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate .Molecular Structure Analysis

The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, a related compound, have been discussed in the literature .Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, have been discussed .科学研究应用

1. 抗癌活性

该化合物显示出有希望的抗癌活性。例如,一种相关的化合物对各种癌细胞系表现出显着的抑制作用,显示出显着的抗癌活性。这表明 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide 在癌症研究和治疗应用中的潜力 (Huang 等,2020).

2. 结构分析和分子对接

该化合物的结构已使用 X 射线衍射和密度泛函理论 (DFT) 等技术进行了研究。这些分析有助于理解分子构型和电子特性,这对药物设计和分子对接研究至关重要。分子对接研究表明在抑制特定蛋白质结构方面具有潜在活性 (Huang 等,2020).

3. 合成和化学性质

研究集中于该化合物和相关结构的合成,探索不同的合成路线和化学反应。这些知识对于开发用于潜在药物应用的高效且可扩展的生产方法至关重要 (Djekou 等,2006).

4. 作为 PET 显像剂的潜力

人们有兴趣开发该化合物的衍生物作为肿瘤检测的正电子发射断层扫描 (PET) 显像剂。这有助于癌症的诊断和监测,为个性化医疗做出重大贡献 (Yamasaki 等,2011).

5. 抗菌活性

该化合物的某些衍生物已显示出抗菌活性。这为将该化合物研究为潜在抗菌剂开辟了道路,为传染病领域做出了贡献 (Abdel-rahman 等,2002).

作用机制

While the specific mechanism of action for “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide” is not available, some pyrido[1,2-a]pyrimidines have shown inhibitory properties against HIV-1 virus . A molecular docking study showed that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

未来方向

The future directions for research on pyrido[1,2-a]pyrimidines could involve further exploration of their biological activities and potential applications in medical chemistry . The development of new synthetic methodologies and the study of their mechanisms of action could also be areas of interest .

属性

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-8-11(17)4-7-13(20)18-9)19-15(22)10-2-5-12(6-3-10)21(24)25/h2-8H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYNNWYZHRSRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

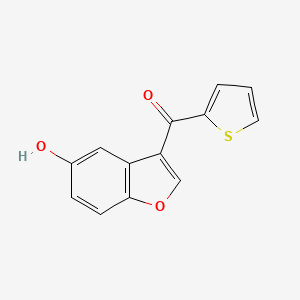

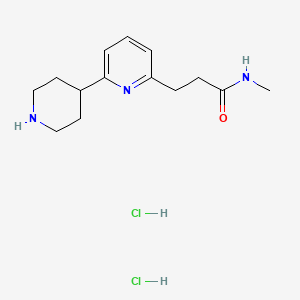

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753318.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)